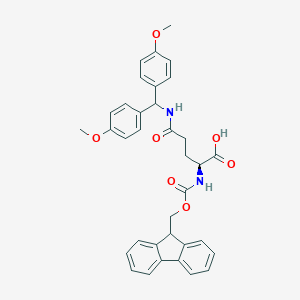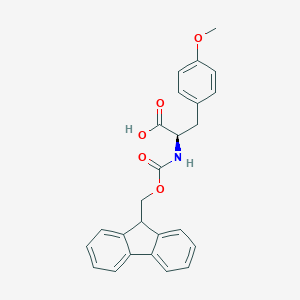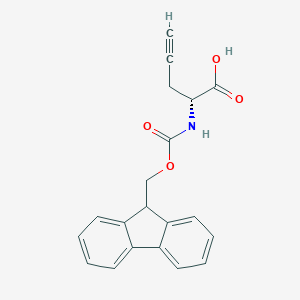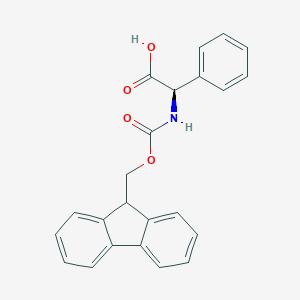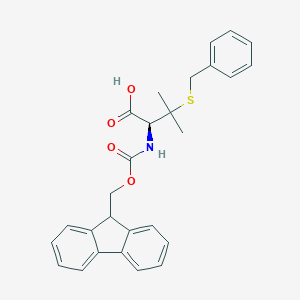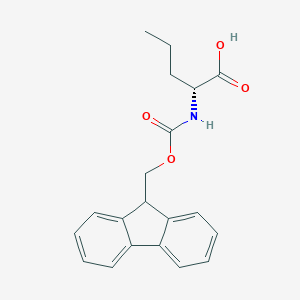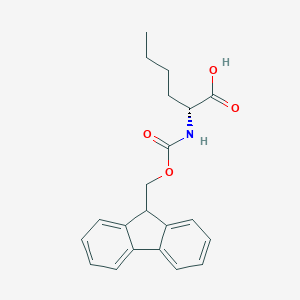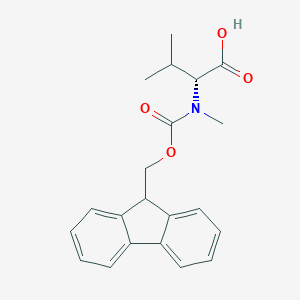
Fmoc-D-异谷氨酰胺-OH
描述
Fmoc-D-isoGln-OH, also known as N-Fmoc-D-isoglutamine, is an amino acid derivative . The Fmoc group (9-fluorenylmethoxycarbonyl) is a protective group used in peptide synthesis . The molecular formula of Fmoc-D-isoGln-OH is C20H20N2O5 .
Synthesis Analysis
The Fmoc group is one of the most widely used N-protection groups in solid and solution-phase synthesis . Despite the versatility of Fmoc, deprotection by the removal of the Fmoc group to unmask primary amines requires the use of a basic secondary amine nucleophile . This can pose challenges in sensitive molecules that bear reactive electrophilic groups . A novel Fmoc deprotection method using hydrogenolysis under mildly acidic conditions has been reported .
Molecular Structure Analysis
The molecular weight of Fmoc-D-isoGln-OH is 368.4 g/mol . The exact mass is 368.13722174 g/mol . The compound has 3 hydrogen bond donors and 5 hydrogen bond acceptors . The rotatable bond count is 8 .
Chemical Reactions Analysis
The Fmoc group is resistant to many reaction conditions such as oxidation and reduction in multistep total synthesis . The highly electrophilic byproduct of Fmoc deprotection, dibenzofulvene (Dbf), can induce a variety of side reactions by the capture of incipient nucleophiles .
科学研究应用
Peptide Synthesis
“Fmoc-D-isoGln-OH” is used in Fmoc solid-phase peptide synthesis .
Results or Outcomes
Biomedical Applications
“Fmoc-D-isoGln-OH” has been used in the development of self-supporting hydrogels based on Fmoc-derivatized cationic hexapeptides .
Application Summary
These hydrogels have potential applications in biological, biomedical, and biotechnological fields, such as drug delivery and diagnostic tools for imaging .
Methods of Application
The hydrogel is formed by self-assembly of the peptides in aqueous solution. The Fmoc group contributes to the gelation process through π–π stacking interactions .
Results or Outcomes
The Fmoc-K3 hydrogel was found to be particularly rigid (G’ = 2526 Pa) and supported cell adhesion, survival, and duplication . This suggests potential use in tissue engineering .
Analytical Chemistry
“Fmoc-D-isoGln-OH” can be used in analytical chemistry, specifically in high-performance liquid chromatography (HPLC) analysis .
Application Summary
The fluorenyl group in “Fmoc-D-isoGln-OH” is highly fluorescent, making it useful for the analysis of certain UV-inactive compounds . The Fmoc derivatives are suitable for analysis by reversed-phase HPLC .
Methods of Application
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The resulting Fmoc derivatives can then be analyzed using HPLC .
Results or Outcomes
The use of “Fmoc-D-isoGln-OH” in HPLC allows for the detection and quantification of UV-inactive compounds. The specific results would depend on the compound being analyzed .
Bioconjugation
“Fmoc-D-isoGln-OH” can also be used in bioconjugation, a chemical strategy to form a stable covalent link between two molecules, at least one of which is a biomolecule .
Application Summary
In bioconjugation, “Fmoc-D-isoGln-OH” can be used to introduce the Fmoc group into biomolecules. This can be useful in various applications, such as the development of targeted drug delivery systems .
Methods of Application
The Fmoc group can be introduced into biomolecules by reacting the amine group of the biomolecule with Fmoc-Cl .
Results or Outcomes
The introduction of the Fmoc group into biomolecules can enable the development of novel bioconjugates with potential applications in drug delivery and diagnostics .
Fluorescence Analysis
“Fmoc-D-isoGln-OH” can be used in fluorescence analysis due to the highly fluorescent nature of the fluorenyl group .
Application Summary
Certain UV-inactive compounds may be reacted to give the Fmoc derivatives, suitable for analysis by reversed-phase HPLC . This can be useful in the detection and quantification of these compounds .
Methods of Application
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The resulting Fmoc derivatives can then be analyzed using HPLC .
Results or Outcomes
The use of “Fmoc-D-isoGln-OH” in fluorescence analysis allows for the detection and quantification of UV-inactive compounds. The specific results would depend on the compound being analyzed .
Solid-Phase Peptide Synthesis (SPPS)
“Fmoc-D-isoGln-OH” is widely used in SPPS .
Application Summary
The use of Fmoc as a temporary protecting group for amine at the N-terminus in SPPS is very widespread for Fmoc/tBu approach, because its removal with piperidine solution does not disturb the acid-labile linker between the peptide and the resin .
Methods of Application
A typical SPPS Fmoc deprotection is performed with a solution of 20% piperidine in N,N-dimethylformamide (DMF) .
安全和危害
When handling Fmoc-D-isoGln-OH, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .
Relevant Papers
The relevant papers retrieved do not provide additional information on Fmoc-D-isoGln-OH .
属性
IUPAC Name |
(4R)-5-amino-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c21-19(25)17(9-10-18(23)24)22-20(26)27-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H2,21,25)(H,22,26)(H,23,24)/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRFDZFXTSDMFA-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCC(=O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-isoGln-OH | |
CAS RN |
292150-20-0 | |
| Record name | (4R)-5-Amino-4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-5-oxopentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=292150-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



